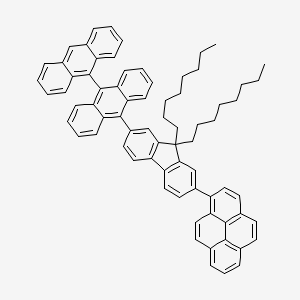![molecular formula C8H5FO3 B15126070 Benzo[d][1,3]dioxole-5-carbonyl fluoride](/img/structure/B15126070.png)
Benzo[d][1,3]dioxole-5-carbonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d][1,3]dioxole-5-carbonyl fluoride is an organic compound with the molecular formula C8H5FO3 and a molecular weight of 168.12 g/mol It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a 1,3-dioxole ring
Preparation Methods
The synthesis of Benzo[d][1,3]dioxole-5-carbonyl fluoride typically involves the reaction of benzo[d][1,3]dioxole with a fluorinating agent. One common method is the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with thionyl fluoride (SOF2) under controlled conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Benzo[d][1,3]dioxole-5-carbonyl fluoride can undergo various chemical reactions, including:
Scientific Research Applications
Benzo[d][1,3]dioxole-5-carbonyl fluoride has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anticancer and antioxidant properties.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxole-5-carbonyl fluoride depends on its specific application. In pharmaceutical research, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets involved can vary depending on the specific compound being synthesized and its intended use .
Comparison with Similar Compounds
Benzo[d][1,3]dioxole-5-carbonyl fluoride can be compared with other benzodioxole derivatives, such as:
Benzo[d][1,3]dioxole-5-carboxylic acid: This compound is a precursor in the synthesis of this compound and shares similar structural features.
Benzo[d][1,3]dioxole-5-carbonyl chloride: Another related compound, which can be used as an intermediate in the synthesis of various derivatives.
Benzo[d][1,3]dioxole-5-methyl: This compound has a similar benzodioxole core but with a methyl group instead of a carbonyl fluoride group.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
Properties
Molecular Formula |
C8H5FO3 |
|---|---|
Molecular Weight |
168.12 g/mol |
IUPAC Name |
1,3-benzodioxole-5-carbonyl fluoride |
InChI |
InChI=1S/C8H5FO3/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2 |
InChI Key |
QKEALPNOCCMPEP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



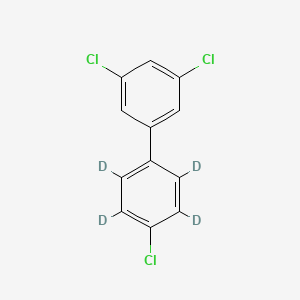
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B15126016.png)
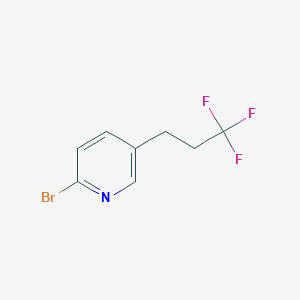
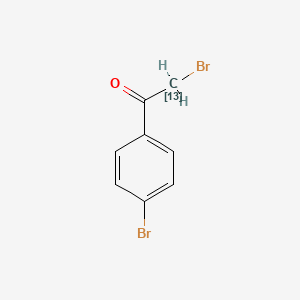
![8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B15126029.png)
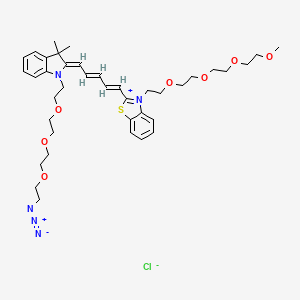
![6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine](/img/structure/B15126037.png)
![2-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,7-trihydroxyxanthen-9-one](/img/structure/B15126051.png)
![(R)-N,N-Dimethyl-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine](/img/structure/B15126061.png)
![3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1h-benzo[f]chromen-5-yl 2,3-dihydroxypropanoate](/img/structure/B15126062.png)
![2-amino-N-[3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]propanamide](/img/structure/B15126072.png)

